L-lysine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insolulble in common neutral solvents

Very freely soluble in water.

Water solubility: >100 g/100 g H20 at 25 °C

In water, 5.84X10+5 mg/L at 27 °C

1000.0 mg/mL

Soluble in water

Slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

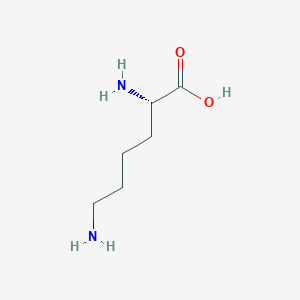

L-lysine is an essential α-amino acid with the chemical formula C₆H₁₄N₂O₂. It is characterized by its two amino groups, one at the α-carbon and another at the ε-position of its aliphatic side chain, which distinguishes it from other amino acids. L-lysine plays a crucial role in protein synthesis, serving as a building block for various proteins and enzymes in the human body. It is particularly abundant in high-protein foods such as red meat, fish, eggs, and dairy products, making it vital for dietary intake since humans cannot synthesize it endogenously .

Lysine functions in various biological processes:

- Protein Synthesis: Lysine is incorporated into proteins through peptide bond formation, enabling various cellular functions.

- Carnitite Synthesis: Lysine serves as a precursor for carnitine, a molecule crucial for fatty acid metabolism and energy production [].

- Collagen Formation: Lysine aids in collagen production, a vital protein for skin, bones, and connective tissues [].

- Immune Function: Lysine potentially plays a role in immune response and antibody production, although research is ongoing [].

Building Block for Protein Synthesis

Lysine is a fundamental building block for protein synthesis. It forms peptide bonds with other amino acids, creating the long chains that make up proteins. Proteins are essential for various functions in the body, including:

- Muscle tissue growth and repair: Lysine is crucial for muscle protein synthesis, contributing to muscle growth and repair after injury or exercise .

- Enzyme function: Many enzymes, which regulate countless biochemical reactions in the body, require specific amino acids for their structure and function. Lysine plays a role in the structure and function of various enzymes .

- Hormone production: Some hormones, like carnitine, which assists in transporting fatty acids into the mitochondria for energy production, require lysine for their synthesis .

Potential Antiviral Effects: Impact on Herpes Simplex Virus (HSV)

Research suggests that lysine might have antiviral properties, particularly against the herpes simplex virus (HSV), which causes cold sores and genital herpes. The mechanism is thought to involve competition with another amino acid, arginine, for cellular uptake. Arginine is necessary for viral replication, and lysine might compete for its binding sites, potentially reducing viral activity .

However, studies on the effectiveness of lysine in treating or preventing HSV outbreaks have yielded conflicting results. Some studies show a potential benefit in reducing the frequency of outbreaks, while others show no significant effect . Further research is needed to determine the definitive role of lysine in HSV management.

Other Potential Applications: Exploring New Horizons

Beyond its established roles, ongoing research explores the potential applications of lysine in various areas:

- Bone health: Studies suggest that lysine, in combination with another amino acid, L-arginine, might enhance bone-building activity and collagen production in laboratory settings. However, research on its effectiveness in preventing osteoporosis in humans is lacking .

- Blood sugar control: Preliminary research suggests that lysine might help regulate blood sugar levels, potentially benefiting individuals with diabetes. However, more research is required to confirm this effect and understand the underlying mechanisms .

- Anxiety reduction: Some studies suggest that lysine might play a role in reducing anxiety by interacting with stress response receptors. However, these studies are limited, and further research is necessary to understand the potential benefits and mechanisms involved .

Additionally, L-lysine can be modified post-translationally through methylation and acetylation of its ε-amino group, affecting protein function and interactions .

L-lysine is essential for various biological functions. It is integral to protein synthesis and is involved in the production of hormones, enzymes, and antibodies. Furthermore, L-lysine plays a role in calcium absorption and collagen formation, contributing to bone health and skin integrity. Studies have also indicated that L-lysine may inhibit the replication of certain viruses, such as herpes simplex virus, by affecting the balance of amino acids in the body .

L-lysine can be synthesized through several biochemical pathways:

- Diaminopimelate Pathway: This pathway involves the conversion of aspartate to diaminopimelate, which is then decarboxylated to produce L-lysine.

- Saccharopine Pathway: In this pathway, L-lysine is synthesized from α-ketoglutarate and glutamate via saccharopine intermediates.

- Microbial Fermentation: Industrially, L-lysine is often produced through fermentation processes using specific strains of bacteria that convert carbohydrates into amino acids .

L-lysine has diverse applications across various fields:

- Nutritional Supplements: Due to its essential nature, L-lysine is commonly included in dietary supplements aimed at improving health.

- Animal Feed: It is added to animal feed formulations to enhance growth and ensure adequate nutrition.

- Pharmaceuticals: L-lysine is utilized in drug formulations for its role in supporting immune function and potentially inhibiting viral infections .

- Food Industry: As a food additive, L-lysine enhances nutritional value and flavor.

Research on L-lysine has revealed significant interactions with other compounds:

- Amino Acid Interactions: The ratio of L-lysine to other amino acids like arginine can influence viral replication rates.

- Enzyme Interactions: L-lysine's binding properties allow it to interact with various enzymes involved in metabolic pathways.

- Transport Mechanisms: It is absorbed in the intestine via specific transporters that facilitate its uptake alongside other cationic amino acids .

L-lysine shares structural similarities with several other amino acids due to its basic nature and presence of multiple amino groups. Here are some comparable compounds:

L-lysine's unique structure with two amino groups allows it to act as a strong base compared to other similar compounds that may have only one amino group or different functional groups.

The diaminopimelate pathway represents the predominant biosynthetic route for L-lysine production in prokaryotic organisms, particularly bacteria and higher plants [4]. This pathway operates as part of the aspartate amino acid family, which encompasses the synthesis of methionine, threonine, isoleucine, and lysine from the common precursor aspartate [2]. The pathway demonstrates remarkable conservation across bacterial species while maintaining critical regulatory mechanisms that control amino acid homeostasis.

The initial enzymatic step involves aspartate kinase, which catalyzes the phosphorylation of aspartate to form aspartyl phosphate [22]. This reaction represents the first committed step in the biosynthesis of all aspartate-derived amino acids and serves as a primary control point for pathway regulation [22]. Aspartate semialdehyde dehydrogenase subsequently reduces aspartyl phosphate to aspartate semialdehyde, utilizing nicotinamide adenine dinucleotide phosphate as a reducing agent [23].

The pathway diverges toward lysine-specific synthesis through the action of dihydrodipicolinate synthase, which catalyzes the condensation of aspartate semialdehyde with pyruvate to form dihydrodipicolinate [4]. This aldol condensation reaction represents the first lysine-specific enzymatic step and demonstrates significant regulatory importance in controlling carbon flux toward lysine biosynthesis [7]. Dihydrodipicolinate reductase follows this step by reducing dihydrodipicolinate to tetrahydrodipicolinate using nicotinamide adenine dinucleotide phosphate as the electron donor [24].

The subsequent enzymatic transformations involve three distinct pathways depending on the bacterial species. Escherichia coli utilizes succinylated diaminopimelate derivatives through a four-step process, while Bacillus subtilis employs acetylated derivatives for diaminopimelate synthesis [7]. A third variant, observed in Bacillus sphaericus, accomplishes the same conversion through a single enzymatic step utilizing diaminopimelate dehydrogenase [7].

The terminal step in all bacterial variants involves diaminopimelate decarboxylase, which catalyzes the decarboxylation of meso-diaminopimelate to produce L-lysine [9]. This enzyme belongs to the pyridoxal phosphate-dependent enzyme family and demonstrates remarkable stereospecificity in recognizing the meso-stereoisomer of diaminopimelate [11]. The enzymatic mechanism involves the formation of a Schiff base with the substrate amino group, followed by decarboxylation at the D-stereocenter to yield L-lysine specifically [9].

Enzymatic Data and Kinetic Parameters

| Enzyme | Substrate | Product | Km (mM) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Aspartate kinase | Aspartate + ATP | Aspartyl phosphate + ADP | 0.159-0.296 | 5.13-5.17 | [26] |

| Dihydrodipicolinate synthase | Aspartate semialdehyde + Pyruvate | Dihydrodipicolinate + H₂O | Variable | Variable | [24] |

| Diaminopimelate decarboxylase | meso-Diaminopimelate | L-lysine + CO₂ | Variable | Variable | [11] |

α-Aminoadipate Pathway in Eukaryotes and Fungi

The α-aminoadipate pathway represents the alternative biosynthetic route for L-lysine production, predominantly found in eukaryotic organisms including several yeast species, higher fungi containing chitin in their cell walls, and euglenids [3]. This pathway has also been identified in bacterial species of the genus Thermus and Pyrococcus horikoshii, suggesting a broader phylogenetic distribution than previously recognized [3]. The pathway demonstrates significant structural and mechanistic differences from the diaminopimelate route while achieving the same biosynthetic objective.

The pathway initiates with homocitrate synthase, which catalyzes the condensation of acetyl-coenzyme A with α-ketoglutarate to produce homocitrate [3] [26]. This enzymatic reaction represents the first and committed step in the α-aminoadipate pathway and serves as the primary regulatory point for lysine biosynthesis in fungi [26]. The enzyme demonstrates strong feedback inhibition by L-lysine, with inhibition constants ranging from 3.56 to 9.4 micromolar across different species [26].

Homoaconitase catalyzes the subsequent conversion of homocitrate to homoaconitate through a dehydration reaction [6]. However, recent investigations have revealed that this conversion requires two distinct aconitase family enzymes in fungal systems [6]. The first enzyme, traditionally designated as homoaconitase, catalyzes the dehydration of homocitrate to homoaconitate, while a second aconitase enzyme facilitates the hydration of homoaconitate to homoisocitrate [6].

Homoisocitrate dehydrogenase represents a critical enzymatic step that catalyzes the oxidative decarboxylation of homoisocitrate to α-ketoadipate using nicotinamide adenine dinucleotide as the oxidizing agent [16]. This enzyme demonstrates remarkable substrate specificity and exhibits significantly higher activity with isocitrate compared to its putative native substrate homoisocitrate [19]. The enzymatic mechanism involves sequential hydride transfer and decarboxylation steps, with the decarboxylation step being more rate-limiting [16].

Aminoadipate aminotransferase transfers an amino group from glutamate to α-ketoadipate, forming α-aminoadipate [3] [44]. This pyridoxal phosphate-dependent enzyme demonstrates broad substrate specificity and can accommodate various amino acid substrates including glutamate, leucine, and aromatic amino acids [45]. The enzyme catalyzes transamination reactions through a ping-pong mechanism involving the formation of pyridoxamine phosphate intermediate [44].

The terminal enzymatic steps involve aminoadipate reductase, which reduces α-aminoadipate to aminoadipate semialdehyde via an acyl-enzyme intermediate [3]. Saccharopine dehydrogenase subsequently catalyzes the condensation of aminoadipate semialdehyde with glutamate to form saccharopine, followed by a second saccharopine dehydrogenase that cleaves saccharopine to yield L-lysine and α-ketoglutarate [3] [28].

Comparative Enzyme Activities in α-Aminoadipate Pathway

| Organism | Homocitrate Synthase Ki (μM) | Homoisocitrate Dehydrogenase Activity | Saccharopine Dehydrogenase Activity | Reference |

|---|---|---|---|---|

| Thermus thermophilus | 9.4 | High with isocitrate | Present | [26] [19] |

| Penicillium chrysogenum | 8.0 | Moderate | Present | [26] |

| Schizosaccharomyces pombe | 3.56 | Moderate | Present | [26] |

Enzymatic Catalysis and Regulatory Mechanisms

The regulation of L-lysine biosynthesis operates through sophisticated multi-level control mechanisms that integrate transcriptional, translational, and biochemical regulatory strategies [7]. These regulatory systems ensure precise control of lysine production while maintaining cellular amino acid homeostasis and responding to environmental fluctuations in nutrient availability.

Transcriptional regulation in bacterial systems involves the lysine-specific riboswitch element, designated as the LYS element, which has been identified in the regulatory regions of genes involved in lysine biosynthesis and transport [7]. This regulatory ribonucleic acid structure demonstrates remarkable conservation across gram-negative γ-proteobacteria, gram-positive bacteria from the Bacillus/Clostridium group, and Thermotogales [7]. The riboswitch mechanism operates through competition between alternative ribonucleic acid secondary structures, where lysine binding stabilizes the LYS element and leads to either transcriptional termination in gram-positive bacteria or translational repression in gram-negative bacteria [7].

Biochemical regulation centers on feedback inhibition mechanisms that directly modulate enzyme activity in response to lysine concentrations [21]. Aspartate kinase represents the primary target for feedback control, with three independently regulated isozymes present in Escherichia coli that respond specifically to lysine, threonine, and methionine [22]. The lysine-sensitive aspartate kinase demonstrates competitive inhibition by lysine, with inhibition constants ranging from 12.35-fold to 22.79-fold higher activity in feedback-resistant mutants compared to wild-type enzymes [21].

The molecular mechanism of lysine feedback inhibition involves specific binding interactions between lysine and allosteric regulatory sites on target enzymes [21]. Structural analysis of aspartate kinase has revealed that lysine binding induces conformational changes that increase the distance between the phosphorus atom of adenosine triphosphate and the oxygen atom of aspartate, thereby reducing catalytic efficiency [21]. Key residues including glycine-168, arginine-203, and aspartate-193 play crucial roles in maintaining substrate binding and enzyme activity [21].

Post-translational regulation involves enzyme modification and compartmentalization strategies that fine-tune pathway flux [29]. In plant systems, the bifunctional enzyme lysine-ketoglutarate reductase/saccharopine dehydrogenase demonstrates complex developmental regulation, with significant upregulation in floral organs and embryonic tissues of developing seeds [29]. The enzyme exists in two forms: a full-length bifunctional polypeptide and a shorter monofunctional saccharopine dehydrogenase, suggesting sophisticated post-transcriptional processing mechanisms [29].

Regulatory Mechanisms and Control Points

| Regulatory Level | Mechanism | Target Enzyme | Effect | Reference |

|---|---|---|---|---|

| Transcriptional | LYS riboswitch | Multiple biosynthetic genes | Repression by lysine | [7] |

| Biochemical | Feedback inhibition | Aspartate kinase | Competitive inhibition | [21] |

| Post-translational | Enzyme processing | Lysine-ketoglutarate reductase | Functional modulation | [29] |

| Allosteric | Conformational change | Homocitrate synthase | Activity reduction | [26] |

Metabolic Engineering for Industrial Production

Industrial production of L-lysine through metabolic engineering has emerged as a sophisticated biotechnological enterprise that combines rational design strategies with advanced fermentation technologies [12]. Modern approaches integrate comprehensive systems biology methodologies, including genome-scale metabolic modeling, comparative transcriptome analysis, and flux response analysis to identify optimal engineering targets [15]. These strategies have successfully transformed wild-type Corynebacterium glutamicum and Escherichia coli strains into hyperproducing industrial platforms capable of generating commercially viable lysine yields.

Rational metabolic engineering strategies focus on eliminating pathway bottlenecks and redirecting carbon flux toward lysine biosynthesis [8]. Tricarboxylic acid cycle engineering represents a particularly effective approach, where targeted downregulation of isocitrate dehydrogenase activity by 70% through start codon replacement resulted in greater than 40% improvement in lysine production [8]. This modification achieved flux redirection from the tricarboxylic acid cycle toward anaplerotic carboxylation, increasing lysine yield from 141.3 to 200.4 millimoles per mole glucose [8].

Advanced genetic engineering techniques, including clustered regularly interspaced short palindromic repeats interference technology, have revolutionized strain development timelines and precision [33]. The application of deactivated Cas9 systems enables rapid gene expression modulation without permanent chromosomal modifications, reducing strain development time from weeks to approximately three days [33]. Single-guide ribonucleic acids directing deactivated Cas9 to specific targets achieved up to 98% repression of phosphoglucose isomerase and phosphoenolpyruvate carboxykinase, resulting in lysine titer enhancement ratios comparable to gene deletion approaches [33].

Cofactor engineering represents another critical optimization strategy, particularly regarding nicotinamide adenine dinucleotide phosphate supply for lysine biosynthesis [18]. Replacement of endogenous nicotinamide adenine dinucleotide-dependent glyceraldehyde 3-phosphate dehydrogenase with non-phosphorylating nicotinamide adenine dinucleotide phosphate-dependent glyceraldehyde 3-phosphate dehydrogenase from Streptococcus mutans resulted in 70% increased lysine production on glucose and 120% enhancement on fructose [18]. This modification addresses the substantial nicotinamide adenine dinucleotide phosphate requirement of 4 moles per mole of lysine synthesized from glucose [18].

Fermentation optimization encompasses both upstream process parameters and downstream separation technologies [36]. Optimized fermentation conditions for Corynebacterium glutamicum include fermentation time of 96 hours, pH 7.5, temperature 30°C, glucose concentration 90 grams per liter, airflow rate 1.0 volume per volume per minute, and agitation rate 200 revolutions per minute for immobilized cells [36]. These conditions achieved lysine production of 31.58 grams per liter with immobilized cells compared to 26.34 grams per liter with free cells [36].

Oxygen enhancement technologies have demonstrated significant improvements in fermentation productivity [13]. Oxygen-enhanced bioreactors improved mass transfer coefficient from 367.57 to 875.64 per hour, representing a 238.22% increase in oxygen transfer efficiency [13]. The addition of oxygen vectors such as n-dodecane at optimal timing (8 hours into fermentation) achieved lysine yields of 208.36 grams per liter with 83.3% conversion efficiency [13].

Industrial Production Performance Data

| Engineering Strategy | Strain | Lysine Yield (g/L) | Productivity (g/L/h) | Conversion Efficiency | Reference |

|---|---|---|---|---|---|

| Tricarboxylic acid cycle modification | C. glutamicum BS205 | 200.4 (mmol/mol) | Not specified | 42% improvement | [8] |

| Clustered regularly interspaced short palindromic repeats interference | C. glutamicum | Comparable to deletion | Not specified | Similar to gene deletion | [33] |

| Nicotinamide adenine dinucleotide phosphate engineering | C. glutamicum | 70-120% increase | Not specified | Carbon source dependent | [18] |

| Oxygen enhancement | C. glutamicum LS260 | 208.36 | Not specified | 83.3% | [13] |

| Immobilized cells | C. glutamicum MH 20-22 B | 31.58 | Not specified | Optimized conditions | [36] |

Physical Description

Solid; [Merck Index]

Solid

White crystals or crystalline powder; odourless

Color/Form

Colorless crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

Density

LogP

-3.69 (LogP)

-3.69

log Kow = -3.69 at pH 7.0

Odor

Decomposition

Melting Point

224.5 °C

UNII

Related CAS

57282-49-2 (acetate)

657-27-2 (hydrochloride)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 115 of 117 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

Drug Indication

Therapeutic Uses

Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.

/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.

Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Pharmacology

Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)

L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

ATC Code

B - Blood and blood forming organs

B05 - Blood substitutes and perfusion solutions

B05X - I.v. solution additives

B05XB - Amino acids

B05XB03 - Lysine

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Pictograms

Corrosive

Other CAS

6106-04-3

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/

About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate. /Amino acids/

For more Absorption, Distribution and Excretion (Complete) data for L-Lysine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Like other amino acids, the metabolism of free lysine follows two principal paths: protein synthesis and oxidative catabolism. It is required for biosynthesis of such substances as carnitine, collage, and elastin.

Oxidative deamination or transamination of l-lysine /yields/ alpha-keto-epsilon-aminocaproic acid; decarboxylation of l-lysine /yields/ cadaverine. /From table/

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

... Rates of lysine metabolism in fetal sheep during chronic hypoglycemia and following euglycemic recovery /were compared with/ results with normal, age-matched euglycemic control fetuses to explain the adaptive response of protein metabolism to low glucose concentrations. Restriction of the maternal glucose supply to the fetus lowered the net rates of fetal (umbilical) glucose (42%) and lactate (36%) uptake, causing compensatory alterations in fetal lysine metabolism. The plasma lysine concentration was 1.9-fold greater in hypoglycemic compared with control fetuses, but the rate of fetal (umbilical) lysine uptake was not different. In the hypoglycemic fetuses, the lysine disposal rate also was higher than in control fetuses due to greater rates of lysine flux back into the placenta and into fetal tissue. The rate of CO2 excretion from lysine decarboxylation was 2.4-fold higher in hypoglycemic than control fetuses, indicating greater rates of lysine oxidative metabolism during chronic hypoglycemia. No differences were detected for rates of fetal protein accretion or synthesis between hypoglycemic and control groups, although there was a significant increase in the rate of protein breakdown (p < 0.05) in the hypoglycemic fetuses, indicating small changes in each rate. This was supported by elevated muscle specific ubiquitin ligases and greater concentrations of 4E-BP1. Euglycemic recovery after chronic hypoglycemia normalized all fluxes and actually lowered the rate of lysine decarboxylation compared with control fetuses (p < 0.05). These results indicate that chronic hypoglycemia increases net protein breakdown and lysine oxidative metabolism, both of which contribute to slower rates of fetal growth over time. Furthermore, euglycemic correction for 5 days returns lysine fluxes to normal and causes an overcorrection of lysine oxidation.

Associated Chemicals

L-Lysine dihydrochloride (DL); 657-26-1

L-Lysine hydrochloride; 10098-89-2

(DL)-Lysine; 70-54-2

Wikipedia

Unsymmetrical_dimethylhydrazine

Drug Warnings

Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.

L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum

The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum

A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

Supplementation of wheat-based foods with lysine improves their protein quality and results in improved growth and tissue synthesis: Feldberg, Hetzel, Food Technol 12, 496 (1958). Method or incorporation: Hause, Todd, US Patent 3,015,567 (1962 to Du Pont).

Lysine composition in g/100 g of protein: gelatins: 5.1; milk: 8.7 g/lb g total nitrogen; casein: 8.2; serum albumin: 12.7 g/lb g total nitrogen; gamma globulin: 8.1; horse hemoglobin: 8.5; insulin: 2.5; clostridium botulinum toxin: 7.7 /From table/

Stability of added lysine during baking of white bread depends primarily on the reducing sugar content of the product. In the ... addition of 25% nonfat milk powder, 40% of the lysine is nutritionally lost. At the usual rate of skim milk powder in bread, 4-6%, retention of lysine is 80-95%.

Processes requiring severe heat treatments of cereal-based foods to gelatinize starch and denature protein may cause severe losses of lysine. ... Analysis of protein hydrolysates of bread indicated that lysine ... /was/ degraded 5-17% during baking.

For more General Manufacturing Information (Complete) data for L-Lysine (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.

Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.

Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.

Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.

Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.

... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.

Dates

2. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

3. Collin SP. Topography and morphology of retinal ganglion cells in the coral trout Plectropoma leopardus (Serranidae): a retrograde cobaltous-lysine study. J Comp Neurol. 1989 Mar 1;281(1):143-58. doi: 10.1002/cne.902810112. PMID: 2466878.